3CL protease (Mpro) inhibitor M3

Beschreibung

The SARS-CoV-2 3CL protease (3CLpro/Mpro) is a cysteine protease essential for viral replication, cleaving polyproteins into functional non-structural proteins. Its conserved substrate-binding pockets across coronaviruses make it a prime therapeutic target. Among the inhibitors targeting this enzyme, compound 13b, GC376, PF-00835231, and TG-0205221 have emerged as key candidates with distinct structural and mechanistic profiles .

Eigenschaften

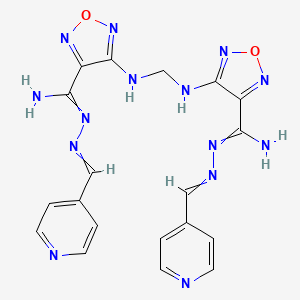

Molekularformel |

C19H18N14O2 |

|---|---|

Molekulargewicht |

474.4 g/mol |

IUPAC-Name |

N'-(pyridin-4-ylmethylideneamino)-4-[[[4-[N'-(pyridin-4-ylmethylideneamino)carbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboximidamide |

InChI |

InChI=1S/C19H18N14O2/c20-16(28-26-9-12-1-5-22-6-2-12)14-18(32-34-30-14)24-11-25-19-15(31-35-33-19)17(21)29-27-10-13-3-7-23-8-4-13/h1-10H,11H2,(H2,20,28)(H2,21,29)(H,24,32)(H,25,33) |

InChI-Schlüssel |

RKERUHFQUMGLTH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CC=C1C=NN=C(C2=NON=C2NCNC3=NON=C3C(=NN=CC4=CC=NC=C4)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3CL-Protease (Mpro)-Inhibitor M3 umfasst in der Regel mehrere Schritte, darunter die Bildung von Peptidbindungen und die Einarbeitung spezifischer funktioneller Gruppen, die die Bindungsaffinität zur Protease erhöhen. Häufige Synthesewege können die Festphasen-Peptidsynthese (SPPS) und die Lösungsphasensynthese umfassen, wobei Reagenzien wie Kupplungsmittel (z. B. HATU, DIC) und Schutzgruppen (z. B. Fmoc, Boc) verwendet werden, um selektive Reaktionen zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von 3CL-Protease (Mpro)-Inhibitor M3 würde wahrscheinlich die Labor-Syntheseverfahren skalieren, wobei großvolumige Reaktoren und automatisierte Syntheseplattformen eingesetzt werden. Der Prozess würde strenge Reinigungsschritte umfassen, wie z. B. Hochleistungsflüssigchromatographie (HPLC), um die gewünschte Reinheit und Ausbeute zu erzielen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3CL-Protease (Mpro)-Inhibitor M3 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Einführung von Sauerstoffatomen oder Entfernung von Wasserstoffatomen.

Reduktion: Addition von Wasserstoffatomen oder Entfernung von Sauerstoffatomen.

Substitution: Ersatz einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4).

Reduktion: Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Bedingungen, die Nukleophile oder Elektrophile beinhalten, abhängig von der spezifischen Reaktion.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die im Inhibitor vorhanden sind, sowie von den verwendeten Reaktionsbedingungen. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion gesättigtere Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

3CL-Protease (Mpro)-Inhibitor M3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung der Enzyminhibition und Protein-Ligand-Interaktionen eingesetzt.

Biologie: Hilft beim Verständnis von viralen Replikationsmechanismen und der Rolle von Proteasen in zellulären Prozessen.

Medizin: Potenzieller therapeutischer Wirkstoff zur Behandlung von Coronavirus-Infektionen, einschließlich COVID-19.

Industrie: Verwendung bei der Entwicklung von antiviralen Medikamenten und diagnostischen Assays

5. Wirkmechanismus

Der Wirkmechanismus von 3CL-Protease (Mpro)-Inhibitor M3 umfasst die Bindung an die aktive Stelle der 3CL-Protease, wodurch deren Fähigkeit zur Spaltung des viralen Polyproteins blockiert wird. Diese Hemmung verhindert die Bildung essentieller viraler Bestandteile und stoppt so effektiv die virale Replikation. Der Inhibitor interagiert mit der Cystein-Histidin-katalytischen Dyade an der aktiven Stelle und bildet einen stabilen Komplex, der die Protease inaktiv macht .

Ähnliche Verbindungen:

Nirmatrelvir: Ein weiterer 3CL-Protease-Inhibitor, der von Pfizer entwickelt wurde.

GC376: Ein breitbandwirksamer 3CL-Protease-Inhibitor mit Aktivität gegen mehrere Coronaviren.

Verbindung 4: Wurde als potenter Inhibitor mit breiter Aktivität gegen 3CL-Proteasen verschiedener Coronaviren identifiziert

Einzigartigkeit: 3CL-Protease (Mpro)-Inhibitor M3 zeichnet sich durch seine spezifische Bindungsaffinität und Stabilität aus, die Vorteile in Bezug auf Wirksamkeit und Sicherheit bieten können. Seine einzigartige chemische Struktur ermöglicht starke Wechselwirkungen mit der aktiven Stelle der Protease, was im Vergleich zu anderen Verbindungen möglicherweise zu einer effektiveren Hemmung führt .

Wirkmechanismus

The mechanism of action of 3CL protease (Mpro) inhibitor M3 involves binding to the active site of the 3CL protease, thereby blocking its ability to cleave the viral polyprotein. This inhibition prevents the formation of essential viral components, effectively halting viral replication. The inhibitor interacts with the cysteine-histidine catalytic dyad at the active site, forming a stable complex that renders the protease inactive .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis of 3CL Protease Inhibitors

Binding Affinity and Key Residue Interactions

Compound 13b :

- Binding Free Energy : Exhibits higher enthalpy and binding free energy than clinically approved drugs like chloroquine and hydroxychloroquine, indicating superior affinity .

- Key Residues : Interacts with MET 165, HIE 163, HIE 164, CYS 145, and ASN 142 via charge interactions. MET 165 forms strong hydrophobic interactions, contributing to its stability .

- Mechanism : Dominated by charge interactions (e.g., HIE 163 and CYS 145), unlike van der Waals forces in chloroquine .

GC376 and Coronastat :

- Potency : GC376 (IC50 = 0.5–2 µM) is a positive control in enzymatic assays . Its optimized derivative, coronastat, achieves <10 nM potency against SARS-CoV-2 3CLpro and blocks viral replication in human cells .

- Structural Insight : Co-crystal structures confirm pan-coronavirus activity, targeting conserved substrate pockets .

PF-00835231 :

TG-0205221 :

Compound 9 (SMAI) :

- Dual Inhibition : Targets both 3CLpro (Ki = 9 nM) and human cathepsin L (Ki = 22 nM) via a δ-lactol mechanism .

Structural and Functional Comparisons

| Inhibitor | Target Residues | Mechanism | Potency (Ki/IC50) | Selectivity Notes |

|---|---|---|---|---|

| 13b | MET 165, HIE 163, CYS 145 | Charge interactions | N/A | Superior to chloroquine analogs |

| GC376 | Conserved substrate pockets | Covalent binding | IC50 ~0.5–2 µM | Broad-spectrum activity |

| Coronastat | Active site (co-crystal) | Optimized GC376 scaffold | <10 nM | Pan-coronavirus efficacy |

| PF-00835231 | Catalytic dyad | Phosphate prodrug delivery | EC50 (cell-based) | Synergy with remdesivir |

| TG-0205221 | Substrate-binding pocket | Non-covalent inhibition | Ki = 53 nM | Reduces HCoV-229E titer |

| Compound 9 | S1/S2 subsites | δ-lactol formation | Ki = 9 nM | Dual 3CLpro/cathepsin L target |

Clinical and Preclinical Advantages

- 13b vs. Chloroquine Analogs : Chloroquine primarily interacts with MET 165, GLN 189, and MET 49 via van der Waals forces, while hydroxychloroquine targets CYS 145 and ASN 142 with weaker hydrophobic interactions. This explains 13b’s stronger binding .

- Pan-Coronavirus Potential: Coronastat and TG-0205221 show activity against SARS-CoV, MERS-CoV, and HCoV-229E, critical for future pandemic preparedness .

- Prodrug Strategies : PF-07304814 enhances bioavailability of PF-00835231, addressing pharmacokinetic limitations of earlier inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.